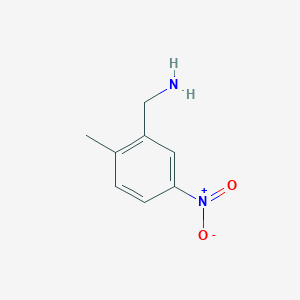

(2-Methyl-5-nitrophenyl)methanamine

Description

Significance within Contemporary Chemical Research Paradigms

In modern chemical research, the focus often lies on developing efficient and selective synthetic methods for creating complex molecular architectures. (2-Methyl-5-nitrophenyl)methanamine serves as a key intermediate in the synthesis of various high-value compounds. Its structural components, a nitroaromatic ring and a benzylic amine, are prevalent in many biologically active molecules and pharmaceutical agents. guidechem.comacs.org The nitro group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring, while the benzylic amine is a crucial functional group for building larger molecular frameworks. acs.orgscielo.br

The compound is particularly significant as a precursor in the synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, an important intermediate for the anticancer drug imatinib. guidechem.comgoogle.com The development of efficient synthetic routes to this intermediate is a key area of research. google.com Furthermore, the broader class of nitroaromatic compounds is utilized in the production of dyes, polymers, and pesticides, although their environmental persistence and potential toxicity are also areas of active investigation. nih.govresearchgate.net

Historical Context of Related Nitroaromatic and Benzylic Amine Investigations

The study of nitroaromatic compounds has a long history, dating back to the 19th century with their use in explosives and dyes. nih.gov The synthesis of these compounds is typically achieved through electrophilic aromatic substitution, a fundamental reaction in organic chemistry. nih.gov Over the years, research has expanded to understand their diverse chemical properties and biological activities, leading to the development of numerous nitroaromatic drugs approved by the FDA in the last three decades. scielo.br

Similarly, benzylic amines have been a cornerstone of organic synthesis for over a century. Early research focused on their synthesis through methods like the nucleophilic substitution of benzyl (B1604629) halides. More recent advancements have introduced milder and more efficient synthetic techniques, including visible light-promoted reactions. The functionalization of benzylic C(sp³)–H bonds has become a significant area of research, allowing for the direct introduction of various functional groups and streamlining the synthesis of complex molecules. acs.org

Current Research Trajectories and Foundational Challenges Pertaining to this compound Chemistry

Current research involving this compound and related compounds is focused on several key areas. A primary objective is the development of more efficient and environmentally friendly synthetic methods. This includes exploring novel catalytic systems for the reduction of the nitro group to an amine, a crucial transformation in many synthetic pathways.

A significant challenge in the chemistry of nitroaromatic compounds is managing their potential toxicity and environmental impact. nih.govresearchgate.net Researchers are investigating biodegradation pathways and developing methods to mitigate their persistence in the environment. nih.govcswab.org

In the realm of benzylic amines, a major research thrust is the late-stage functionalization of complex molecules. nih.govrsc.org This involves developing highly selective reactions that can introduce new functional groups at the benzylic position of a molecule that already has a complex structure. This approach can significantly shorten synthetic routes to valuable compounds. Challenges in this area include achieving high regioselectivity and stereoselectivity in these functionalization reactions. acs.orgnih.gov

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and related compounds.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 100708-81-4 | chemicalbook.com |

| Molecular Formula | C8H10N2O2 | |

| Molecular Weight | 166.18 g/mol | sigmaaldrich.com |

| Melting Point | 42.5-43.5 °C | chemicalbook.com |

| Boiling Point (Predicted) | 323.2±27.0 °C | chemicalbook.com |

| Density (Predicted) | 1.208±0.06 g/cm3 | chemicalbook.com |

| Compound Name | CAS Number | Key Application/Significance | Reference |

|---|---|---|---|

| N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Not specified in provided results | Intermediate for the synthesis of imatinib | guidechem.comgoogle.com |

| 2-Amino-4-nitrotoluene | Not specified in provided results | Starting material for the synthesis of 2-methyl-5-nitrophenyl guanidine (B92328) nitrate | google.com |

| (2-methyl-3-nitrophenyl)methanamine | 131780-96-6 | Structural isomer of the title compound | sigmaaldrich.com |

| (3-methyl-5-nitrophenyl)methanamine | 1261881-26-8 | Structural isomer of the title compound | lookchem.com |

| (2-Nitrophenyl)methanamine | 1904-78-5 | Related benzylic amine | chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-5-nitrophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYCQKHYOMZCHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100708-81-4 | |

| Record name | (2-methyl-5-nitrophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development for 2 Methyl 5 Nitrophenyl Methanamine and Its Derivatives

Established Synthetic Pathways for the (2-Methyl-5-nitrophenyl)methanamine Core

The construction of the this compound scaffold primarily relies on the transformation of readily available precursors. The choice of synthetic route often depends on the availability of starting materials, desired scale, and economic feasibility.

Reductive Transformations of Nitro Precursors

A common and direct approach involves the reduction of a suitable nitro-containing precursor. This can be achieved through various methods, including the reduction of nitriles or aldehydes.

The catalytic reduction of 2-methyl-5-nitrobenzonitrile (B181607) is a viable pathway. Various catalytic systems, such as those employing nickel boride generated in situ from nickel(II) chloride and sodium borohydride, have proven effective for the reduction of nitriles to primary amines. researchgate.net This method is noted for its operational simplicity and resilience to air and moisture. researchgate.net The general transformation is depicted below:

Starting Material: 2-Methyl-5-nitrobenzonitrile

Key Transformation: Reduction of the nitrile group (-CN) to an aminomethyl group (-CH₂NH₂).

Potential Reagents: Catalytic systems like NiCl₂/NaBH₄ or other metal hydrides. researchgate.net

Similarly, the reductive amination of 2-methyl-5-nitrobenzaldehyde (B103683) provides another route. This one-pot procedure involves the in-situ reduction of the nitro compound, followed by reductive amination of the aldehyde. rsc.org Iron in acetic acid (Fe/AcOH) is a mild and selective reagent for the reduction of nitroaromatics to the corresponding anilines, which can then react with the aldehyde function. nih.gov

Starting Material: 2-Methyl-5-nitrobenzaldehyde

Key Transformation: Reductive amination of the aldehyde group (-CHO) to an aminomethyl group (-CH₂NH₂).

Potential Reagents: A reducing agent (e.g., H₂, NaBH₄, or transfer hydrogenation source) and an ammonia (B1221849) source (e.g., NH₃, NH₄OAc). rsc.orgnih.gov

The chemoselective reduction of the nitro group in the presence of other reducible functional groups can be challenging. However, by carefully selecting the reducing agent and reaction conditions, this can be achieved. For instance, iron-based catalysts have shown selectivity in the reduction of nitro compounds while preserving carbonyl functionality. cardiff.ac.uk

| Precursor | Reagent/Catalyst | Product | Reference |

| 2-Methyl-5-nitrobenzonitrile | NiCl₂/NaBH₄ | This compound | researchgate.net |

| 2-Methyl-5-nitrobenzaldehyde | Fe/AcOH, NH₃ | This compound | nih.gov |

| 2-Methyl-5-nitrobenzaldehyde | Ir-catalyst, B₂(OH)₄, HCO₂H | This compound | rsc.org |

Amination Strategies for Benzyl (B1604629) Halide or Related Substrates

An alternative strategy involves the nucleophilic substitution of a suitable leaving group on the benzylic carbon of a 2-methyl-5-nitrophenyl precursor. The most common substrates for this approach are benzyl halides.

The Gabriel synthesis is a classic and reliable method for converting primary alkyl halides to primary amines. wikipedia.orglibretexts.orgmasterorganicchemistry.com This method utilizes potassium phthalimide (B116566) to alkylate the benzyl halide, followed by hydrazinolysis or acidic hydrolysis to release the desired primary amine. wikipedia.orgiu.edu This approach avoids the over-alkylation often observed with direct amination using ammonia. masterorganicchemistry.com The synthesis proceeds in two main steps:

N-Alkylation: Reaction of 2-methyl-5-nitrobenzyl halide (e.g., bromide or chloride) with potassium phthalimide to form N-(2-methyl-5-nitrobenzyl)phthalimide. iu.edu

Deprotection: Treatment of the N-substituted phthalimide with hydrazine (B178648) (Ing-Manske procedure) or acid to yield this compound. wikipedia.org

The use of dimethylformamide (DMF) as a solvent can facilitate the reaction at lower temperatures and improve yields. iu.edu

| Substrate | Reagent | Intermediate | Final Product | Reference |

| 2-Methyl-5-nitrobenzyl bromide | 1. Potassium phthalimide2. Hydrazine | N-(2-Methyl-5-nitrobenzyl)phthalimide | This compound | wikipedia.orgiu.edu |

Direct amination of 2-methyl-5-nitrobenzyl halides with ammonia or its equivalents is also possible, though it may be less selective than the Gabriel synthesis.

Direct Aromatic Functionalization Approaches

Directly introducing an aminomethyl group onto the aromatic ring of 2-methyl-5-nitrotoluene is a more advanced and less common strategy for synthesizing the target compound. These methods often rely on C-H activation and functionalization, which are areas of active research in organic synthesis. nih.gov

One conceptual approach is the aminomethylation of a metalated arene. This could involve the directed ortho-metalation of a suitable derivative, followed by reaction with an aminomethylating agent like Eschenmoser's salt. beilstein-journals.org However, the regioselectivity of such a reaction on the 2-methyl-5-nitrotoluene scaffold would need to be carefully controlled.

While direct C-H amination is a powerful tool, its application for the specific synthesis of this compound is not widely documented and would likely require the development of highly specific catalytic systems. acs.org

Development of Chemo-, Regio-, and Stereoselective Synthesis Protocols

The synthesis of derivatives of this compound often requires precise control over selectivity.

Chemoselectivity is crucial when multiple reactive functional groups are present. For instance, in the reduction of a nitro-substituted benzaldehyde (B42025) or benzonitrile, the nitro group must be preserved while the aldehyde or nitrile is transformed. The choice of reducing agent is paramount; for example, certain catalytic systems can selectively reduce a nitrile in the presence of a nitro group. researchgate.net Conversely, conditions can be tailored to reduce the nitro group while leaving other functionalities intact. cardiff.ac.uk

Regioselectivity becomes important when synthesizing substituted derivatives. For example, in direct aromatic functionalization approaches, directing groups on the aromatic ring are used to control the position of newly introduced substituents. nih.gov The inherent directing effects of the methyl and nitro groups on the starting aromatic ring will influence the position of any electrophilic or nucleophilic aromatic substitution reactions. The development of highly regioselective methods, such as those for synthesizing specific substituted oxazoles or triazoles, highlights the ongoing efforts to control reaction outcomes. rsc.orgresearchgate.net

Stereoselectivity is not a factor in the synthesis of the achiral this compound core itself. However, it becomes a critical consideration when this core is incorporated into chiral molecules or when subsequent reactions introduce stereocenters. The development of asymmetric catalytic methods is essential for producing enantiomerically pure derivatives.

Catalytic Methodologies in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Both homogeneous and heterogeneous catalysts are employed to facilitate key bond-forming reactions.

Transition Metal-Catalyzed Carbon-Nitrogen Bond Forming Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of C-N bonds. rsc.org These methods are particularly relevant for the amination strategies discussed earlier.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for forming C-N bonds between aryl halides and amines. acs.org While typically applied to aryl C-N bond formation, related palladium-catalyzed systems can be envisioned for the amination of benzyl halides.

Furthermore, transition metals like nickel are instrumental in catalytic reductions, such as the conversion of nitriles to amines. researchgate.net Iron-based catalysts have also gained prominence due to their low cost and have been successfully used in the reductive amination of nitro compounds. cardiff.ac.uknju.edu.cn The development of these catalytic systems focuses on achieving high turnover numbers, mild reaction conditions, and broad substrate scope. aimspress.com The activation of C-N bonds by transition metals is another emerging area that could offer novel synthetic routes. researchgate.netaimspress.com

| Catalytic Reaction | Metal Catalyst | Application in Synthesis | Reference |

| Nitrile Reduction | Nickel | Reduction of 2-methyl-5-nitrobenzonitrile | researchgate.net |

| Reductive Amination | Iron | One-pot synthesis from 2-methyl-5-nitrobenzaldehyde | cardiff.ac.uknju.edu.cn |

| C-N Cross-Coupling | Palladium | Potential amination of 2-methyl-5-nitrobenzyl halides | acs.org |

Hydrogenation and Transfer Hydrogenation Studies for Nitro Group Reduction

The reduction of the nitro group in precursors, such as 2-methyl-5-nitrobenzonitrile or 2-methyl-5-nitrobenzaldehyde, is a pivotal step in the synthesis of this compound and its derivatives. Both catalytic hydrogenation and catalytic transfer hydrogenation are widely employed methodologies for this transformation.

Catalytic Hydrogenation: This is a conventional and effective method for reducing nitroarenes. nih.gov It typically involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. core.ac.uk The reaction is often carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) under varying pressures of hydrogen. For instance, the reduction of 1-(1-methylethoxy)-2-methyl-5-nitrobenzene (B8428409) to the corresponding aniline (B41778) has been successfully achieved using Raney Nickel in methanol on a Parr hydrogenator. prepchem.com The choice of catalyst and reaction conditions is crucial to ensure high chemoselectivity, preventing the reduction of other functional groups that might be present in the molecule.

Catalytic Transfer Hydrogenation (CTH): CTH has emerged as a safer and more convenient alternative to traditional hydrogenation, as it avoids the use of high-pressure hydrogen gas. nih.gov This technique utilizes a hydrogen donor molecule, which transfers hydrogen to the substrate in the presence of a catalyst. Commonly used hydrogen donors include hydrazine hydrate (B1144303), ammonium (B1175870) formate (B1220265), formic acid, and alcohols like 2-propanol. nih.govorganic-chemistry.orgmdpi.comnih.gov

Palladium on carbon (Pd/C) is a highly effective catalyst for CTH of nitroarenes. nih.govmdpi.com Studies have demonstrated the selective reduction of various halogenated nitroarenes to their corresponding anilines using hydrazine hydrate with a Pd/C catalyst, highlighting the method's tolerance for sensitive functional groups. nih.gov Similarly, ammonium formate in the presence of Pd/C is a popular system for CTH, undergoing decomposition to provide hydrogen in situ. mdpi.com Mechanochemical approaches using ammonium formate and Pd/C have also shown quantitative conversion of nitroarenes under solvent-free or liquid-assisted grinding (LAG) conditions. mdpi.com

The following table summarizes typical conditions used in the transfer hydrogenation of substituted nitroarenes, which are applicable to the synthesis of the target compound's precursors.

| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Pd/C | Hydrazine hydrate | Methanol | 80 | 5 min | >95 | nih.gov |

| Pd/C | Ammonium formate | Methanol | RT | 60 min | Quantitative | mdpi.com |

| Fe/HCl | - | - | - | - | High | researchgate.net |

| Raney Ni | H₂ | Methanol | - | - | High | prepchem.com |

| Fe-Ni NPs | NaBH₄ | Methanol/Water | RT | <10 min | >99 | scispace.com |

This table is interactive. Click on headers to sort.

Emerging Catalytic Systems for Amine Synthesis from Substituted Nitroaromatics

The quest for more sustainable, cost-effective, and selective methods for nitroarene reduction has driven the development of emerging catalytic systems that move beyond traditional noble metal catalysts.

Iron-Based Catalysts: Iron, being abundant and less toxic than many noble metals, is an attractive alternative. sci-hub.st Various iron-based systems have been developed for the selective reduction of nitroarenes. These include activated iron powder (Fe/HCl), which tolerates a range of functional groups, and more sophisticated homogeneous iron complexes. researchgate.netrsc.org For example, an iron(II) bromide-triphenylphosphine (FeBr₂–Ph₃P) system has been shown to effectively catalyze the hydrosilylation of nitroarenes, offering high chemoselectivity for the nitro group over other reducible functionalities. sci-hub.st

Non-Noble Metal Catalysts: Research has increasingly focused on other non-noble metals like nickel, cobalt, and copper. csic.esnih.gov Mechanistic studies using Density Functional Theory (DFT) have revealed that the reaction pathway on non-noble metals like nickel differs from that on noble metals. csic.esnih.gov The oxophilic nature of these metals facilitates the initial breaking of the N-O bonds. nih.gov By understanding these mechanisms, it is possible to design more efficient and selective non-noble metal catalysts. csic.esnih.gov

Bimetallic and Alloy Nanocatalysts: Combining two different metals can lead to synergistic effects, enhancing catalytic activity and selectivity. acs.org For instance, alumina-supported iridium-nickel (IrNi/Al₂O₃) bimetallic nanoparticles have demonstrated significantly higher activity and selectivity for the hydrogenation of various substituted nitroaromatics compared to their monometallic counterparts. acs.org Magnetically separable iron-nickel (Fe-Ni) bimetallic nanoparticles have also been used for the highly efficient transfer hydrogenation of nitroarenes at room temperature. scispace.com

Catalysts on Novel Supports: The support material can play a crucial role in the performance of a catalyst. bohrium.com It has been shown that decorating the surface of titanium dioxide (TiO₂) supports can transform non-chemoselective metals like Pt, Ru, and Ni into highly chemoselective catalysts for nitro group hydrogenation. bohrium.com Similarly, cerium dioxide (CeO₂) nanoplates with a specific crystal structure have been used as supports to achieve high chemoselectivity. rsc.org

Biocatalysis: The use of enzymes, or biocatalysts, offers a green and highly selective approach to chemical synthesis. Immobilized nitroreductases are being explored for the continuous chemoenzymatic synthesis of anilines. nih.gov Furthermore, heterogeneous biocatalysts, such as NiFe hydrogenases adsorbed on carbon black, have been developed for the selective hydrogenation of nitro compounds under mild conditions. nih.gov

| Catalyst System | Key Features | Advantages | Reference(s) |

| Iron-Based | Uses inexpensive, earth-abundant iron. | Low cost, low toxicity, high chemoselectivity. | rsc.org, sci-hub.st, researchgate.net |

| Non-Noble Metal (Ni, Co) | Different reaction mechanism from noble metals. | Cost-effective alternative to noble metals. | csic.es, nih.gov |

| Bimetallic (Ir-Ni, Fe-Ni) | Synergistic effects between two metals. | Enhanced activity and selectivity, magnetic separability. | acs.org, scispace.com |

| Novel Supports (TiO₂, CeO₂) | Support modifies catalyst properties. | Transforms non-selective metals into highly selective ones. | bohrium.com, rsc.org |

| Biocatalysts (Nitroreductase) | Uses enzymes for reduction. | Environmentally friendly, high selectivity, mild conditions. | nih.gov |

This table is interactive. Click on headers to sort.

Process Optimization Studies for Enhanced Synthetic Efficiency and Control of Side Reactions

Optimizing the synthesis of this compound is critical for industrial-scale production, focusing on maximizing yield, ensuring high purity, and minimizing waste. acs.org This involves careful control over reaction parameters and the implementation of modern chemical engineering technologies.

A primary challenge in nitro group reduction is controlling chemoselectivity, especially when other reducible functional groups are present in the molecule. nih.gov For example, in precursors containing cyano or halo-substituents, it is essential to reduce the nitro group without affecting these other functionalities. The formation of by-products such as azoxy and azo compounds is another common issue, arising from the condensation of intermediate nitroso and hydroxylamine (B1172632) species. csic.esrsc.org

Process optimization strategies to address these challenges include:

Catalyst Selection and Loading: The choice of catalyst is paramount. Highly selective catalysts, such as the emerging systems discussed in section 2.3.3, can significantly reduce the formation of by-products. bohrium.com Optimizing the catalyst loading is also important; for example, very low loadings of Pd/C have been used effectively for nitro reductions. organic-chemistry.org

Reaction Conditions: Fine-tuning parameters like temperature, pressure, and solvent can steer the reaction towards the desired product. For instance, milder reaction conditions, often enabled by highly active catalysts, can suppress side reactions. organic-chemistry.org The choice of reducing agent and its stoichiometry in transfer hydrogenation is also a key variable to control. nih.gov

Flow Chemistry: Continuous flow reactor systems offer significant advantages over traditional batch processing for large-scale synthesis. researchgate.net Flow chemistry allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially when using hazardous reagents like hydrogen gas. researchgate.net The use of packed-bed reactors with solid-supported catalysts (e.g., a Pd/C cartridge reactor) facilitates easy separation and catalyst recycling, contributing to a more efficient and sustainable process.

Minimizing Waste: The selection of greener synthetic routes, such as replacing stoichiometric metal reductants (e.g., SnCl₂) with catalytic transfer hydrogenation, eliminates the generation of toxic metal waste. evitachem.com

By systematically evaluating and optimizing these parameters, it is possible to develop a robust, efficient, and scalable process for the synthesis of this compound with high yield and purity, while controlling the formation of undesirable side reactions.

Elucidation of Reaction Mechanisms and Kinetic Profiles Involving 2 Methyl 5 Nitrophenyl Methanamine Transformations

Mechanistic Investigations of Nitro Group Reductions to Amine Functionality

The reduction of the nitro group is one of the most significant transformations of nitroaromatic compounds, providing a primary route to aromatic amines. This process is a multi-electron, multi-step reaction, and its mechanism has been extensively studied.

The reduction of an aromatic nitro group (ArNO₂) to an amine (ArNH₂) is a six-electron process. The generally accepted pathway, first proposed by Haber, involves a series of two-electron reduction steps through nitroso (ArNO) and hydroxylamine (B1172632) (ArNHOH) intermediates. rsc.orggoogle.com

The initial step in many reduction processes, particularly electrochemical or those involving single-electron donors, is the transfer of a single electron to the nitroaromatic compound to form a nitro anion radical (ArNO₂⁻·). nih.govoup.com Due to the high electron-accepting ability of the nitro group, these radicals can be formed and studied, especially in aprotic media. researchgate.net In aqueous media, the energetics of this first electron transfer is a key parameter, described by the midpoint redox potential (E¹₇ at pH 7.0). nih.gov

The full reduction pathway can be summarized as follows:

Nitro to Nitroso: The nitro group is first reduced to a nitroso group. This can occur via a two-electron transfer, which may proceed through a net hydride transfer, or through a single-electron transfer to form the radical anion, which is then further reduced and protonated. nih.govbibliotekanauki.pl

ArNO₂ + 2e⁻ + 2H⁺ → ArNO + H₂O

Nitroso to Hydroxylamine: The nitroso intermediate is subsequently reduced to a hydroxylamine.

ArNO + 2e⁻ + 2H⁺ → ArNHOH

Hydroxylamine to Amine: The final step is the reduction of the hydroxylamine to the corresponding primary amine. This step is often the slowest in the sequence, which can lead to the accumulation of the hydroxylamine intermediate. google.com

ArNHOH + 2e⁻ + 2H⁺ → ArNH₂ + H₂O

In some cases, particularly under alkaline conditions, condensation reactions can occur between the intermediates. For instance, the nitroso and hydroxylamine intermediates can condense to form an azoxy compound (ArN(O)=NAr), which can be further reduced to azo (ArN=NAr) and hydrazo (ArNH-NHAr) species before finally cleaving to the amine product. google.comlkouniv.ac.in

The choice of catalyst and reducing agent is paramount in controlling the outcome and selectivity of nitro group reductions. Different systems operate via distinct mechanisms, influencing reaction rates and the product profile.

Heterogeneous Catalysis: Catalytic hydrogenation using metal catalysts is a common industrial method. Metals like palladium, platinum, or nickel on a solid support (e.g., carbon) are frequently used with hydrogen gas. masterorganicchemistry.com Noble metal nanoparticles, such as gold on titanium dioxide (Au/TiO₂) or silver nanoparticles, have also been shown to be effective. rsc.org In these systems, the catalyst surface adsorbs both the nitroaromatic compound and the reducing agent (e.g., H₂ or NaBH₄). The catalyst facilitates the transfer of electrons from the reducing agent to the nitro group, activating it for reduction. rsc.org

Homogeneous Catalysis and Metal/Acid Systems: A classic method involves the use of an easily oxidized metal like iron, tin, or zinc in the presence of a strong acid like HCl. masterorganicchemistry.com The mechanism involves the transfer of electrons from the metal, with protons supplied by the acid. lkouniv.ac.in More recently, well-defined molecular iron complexes, such as iron(salen) catalysts, have been developed for the reduction of nitro compounds under milder conditions. acs.org The selectivity of these reactions can be tuned; for example, using an iron(salen) catalyst, changing the reducing agent from pinacol (B44631) borane (B79455) to phenylsilane (B129415) allows for the chemoselective reduction of a nitro group while preserving a carbonyl function elsewhere in the molecule. acs.org

Biocatalysis: Nitroreductase enzymes (NRs) offer a green alternative for nitro reduction under mild aqueous conditions. researchgate.netchemrxiv.org These enzymes, which are often flavin-dependent, can be classified into two types. Type I nitroreductases catalyze reduction via a two-electron transfer mechanism, cycling the flavin cofactor between its oxidized and fully reduced states, thereby avoiding the formation of radical intermediates. oup.com Type II enzymes, in contrast, operate via a single-electron transfer, forming a nitro anion radical. oup.com Nitroreductases like NfsA from Escherichia coli have been successfully used to reduce 2-nitrobenzylamine derivatives. researchgate.netrug.nl

Kinetic Studies of Reactions Involving the Methanamine Moiety

The primary amine of the methanamine group in (2-Methyl-5-nitrophenyl)methanamine is a potent nucleophile, enabling it to participate in a variety of reactions, including aminolysis and condensation.

Aminolysis is a chemical reaction in which a molecule is cleaved by reaction with an amine. In the context of this compound, the amine group can act as a nucleophile to attack electrophilic centers, such as the carbonyl group of esters or thioesters.

Kinetic studies on the aminolysis of various substrates with substituted benzylamines in solvents like acetonitrile (B52724) have provided deep mechanistic insights. rsc.orgiaea.org These reactions are typically found to proceed via a stepwise mechanism involving the formation of a tetrahedral intermediate (T±). The rate of the reaction is determined by the rate of either the formation or the breakdown of this intermediate. rsc.org

For the aminolysis of aryl propanedithioates with benzylamines, for example, the rate-determining step was found to be the expulsion of the leaving group from the tetrahedral intermediate. rsc.org The reaction rates are highly sensitive to the electronic effects of substituents on both the nucleophile (the benzylamine) and the leaving group. The nucleophilicity of this compound would be influenced by its substituents: the electron-withdrawing nitro group deactivates the ring and decreases the amine's basicity and nucleophilicity, while the electron-donating methyl group has an opposing, albeit weaker, effect. This interplay would be reflected in the reaction rate constants (k) and could be quantified using Hammett and Brønsted correlations. rsc.orgiaea.org

The methanamine moiety can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases (or imines). This reaction is fundamental in organic synthesis and biochemistry. nih.gov

The mechanism of Schiff base formation is a two-step process that is typically acid-catalyzed:

Nucleophilic Addition: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a zwitterionic intermediate that quickly undergoes proton transfer to yield a neutral tetrahedral intermediate known as a carbinolamine or an aminol. acs.org

Dehydration: The carbinolamine is then dehydrated to form the imine. The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (H₂O). Subsequent elimination of water and a proton from the nitrogen atom yields the final Schiff base. acs.org

Intermediates Characterization and Their Impact on Reaction Progress

In nitro group reductions , the primary intermediates are the nitroso (ArNO) and hydroxylamine (ArNHOH) species. google.com The relative rates of the successive reduction steps determine whether these intermediates accumulate. Often, the reduction of the hydroxylamine to the amine is the slowest step, making ArNHOH a potentially isolable or detectable intermediate that can influence the product distribution, especially if it engages in side reactions like condensation. google.comresearchgate.net In enzymatic reactions, incomplete reduction can lead to the accumulation of these nitroso and hydroxylamine products. researchgate.net

In more complex transformations involving both functional groups, such as the Davis-Beirut reaction of o-nitrobenzylamines, a key o-nitrosoimine intermediate can be generated, which then undergoes further reaction to form heterocyclic products. acs.org The characterization and understanding of such intermediates are vital for controlling the reaction outcome.

Advanced Analytical and Spectroscopic Research Methodologies for Characterization of 2 Methyl 5 Nitrophenyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of (2-Methyl-5-nitrophenyl)methanamine in solution. It provides detailed information about the chemical environment of each atom, primarily ¹H (proton) and ¹³C (carbon-13).

While one-dimensional (1D) NMR spectra provide initial data, complex structures often require multidimensional NMR experiments for unambiguous assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms.

COSY: This homonuclear experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, it would confirm the coupling between the protons on the aromatic ring and establish their relative positions.

HSQC: This experiment correlates directly bonded ¹H and ¹³C nuclei. It is used to assign each carbon atom to its attached proton(s), such as linking the aminomethyl protons to the benzylic carbon and the aromatic protons to their respective ring carbons.

HMBC: This experiment shows correlations between protons and carbons over two to three bonds. This is critical for piecing together the molecular skeleton. For instance, it would show correlations from the methyl protons to the C2 carbon of the aromatic ring and the adjacent C1 and C3 carbons, confirming the substitution pattern. It would also link the aminomethyl protons to the C1 carbon of the ring.

These multidimensional techniques, when used in concert, allow for the complete and confident assignment of all proton and carbon signals in the molecule's NMR spectra rsc.orgethz.ch.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for validating experimental NMR data. nih.govosti.gov By calculating theoretical NMR chemical shifts, researchers can compare them against experimental values to confirm structural assignments. csic.es The process involves:

Generating a 3D model of the this compound molecule.

Performing a geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., cc-pVDZ). nih.gov

Calculating the NMR isotropic shielding values, often including a solvation model (like COSMO) to simulate solution conditions. nih.govosti.gov

Converting the calculated shielding values to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS).

The agreement between the calculated and experimental shifts provides a high degree of confidence in the structural elucidation. Studies have shown that for small organic molecules, this method can predict ¹H shifts with errors below 0.5 ppm and ¹³C shifts with errors below 4.6 ppm. nih.gov

Table 1: Hypothetical Comparison of Experimental and DFT-Calculated NMR Chemical Shifts for this compound

| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| ¹H NMR | |||

| CH₃ | 2.51 | 2.48 | 0.03 |

| CH₂ | 3.90 | 3.85 | 0.05 |

| NH₂ | 1.85 | 1.90 | -0.05 |

| H-3 | 7.95 | 7.91 | 0.04 |

| H-4 | 7.40 | 7.37 | 0.03 |

| H-6 | 7.88 | 7.85 | 0.03 |

| ¹³C NMR | |||

| CH₃ | 19.5 | 19.1 | 0.4 |

| CH₂ | 45.2 | 44.8 | 0.4 |

| C-1 | 143.0 | 142.5 | 0.5 |

| C-2 | 135.8 | 135.2 | 0.6 |

| C-3 | 124.5 | 124.0 | 0.5 |

| C-4 | 129.8 | 129.1 | 0.7 |

| C-5 | 148.2 | 147.6 | 0.6 |

| C-6 | 123.1 | 122.5 | 0.6 |

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecule, which yields structural information. nih.gov

Upon ionization (e.g., by electrospray ionization, ESI), the molecule typically forms a protonated molecular ion [M+H]⁺. In the case of this compound (C₈H₁₀N₂O₂), this would appear at an m/z (mass-to-charge ratio) of approximately 167.1. Subsequent fragmentation of this ion provides characteristic product ions. The fragmentation of nitroaromatic compounds often involves specific losses related to the nitro group and other substituents. nih.govlibretexts.org

Proposed Key Fragmentation Pathways:

Loss of ammonia (B1221849) (NH₃): Cleavage of the benzylic C-N bond can lead to the loss of the aminomethyl group as neutral ammonia, resulting in a fragment ion.

Loss of the nitro group (NO₂): A common pathway for nitroaromatics is the loss of the NO₂ radical.

Formation of a tropylium-type ion: Rearrangement and cleavage of the side chain can lead to the formation of a stable substituted tropylium (B1234903) ion.

Table 2: Predicted Key Ions in the ESI-MS/MS Spectrum of this compound

| m/z (Predicted) | Ion Formula | Proposed Identity/Origin |

| 167.1 | [C₈H₁₁N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 150.1 | [C₈H₈NO₂]⁺ | Loss of NH₃ |

| 121.1 | [C₈H₁₁N]⁺ | Loss of NO₂ |

| 106.1 | [C₇H₈N]⁺ | Loss of NO₂ and CH₃ |

| 91.1 | [C₇H₇]⁺ | Tropylium ion from cleavage and rearrangement |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. americanpharmaceuticalreview.comedinst.com These methods are complementary and are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: Detects vibrations that cause a change in the molecule's dipole moment. It is particularly sensitive to polar functional groups.

Raman Spectroscopy: Detects vibrations that cause a change in the molecule's polarizability. It is highly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, these techniques can confirm the presence of its key functional groups. For example, the progress of its synthesis can be monitored by observing the disappearance of reactant signals and the emergence of characteristic product peaks. americanpharmaceuticalreview.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Primary Activity |

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3400 - 3250 | IR |

| Amino (-NH₂) | N-H Scissoring (Bend) | 1650 - 1580 | IR |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1500 | IR (Strong) |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1330 | IR (Strong) |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | IR & Raman |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | IR & Raman |

| Aliphatic C-H | C-H Stretch (CH₃, CH₂) | 2975 - 2850 | IR & Raman |

X-ray Crystallography for Precise Solid-State Structural Determination of Derivatives

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information in the solid state. This technique determines the precise three-dimensional arrangement of atoms by measuring the diffraction pattern of X-rays passing through a single crystal. bohrium.com

While a crystal structure for this compound itself may not be readily available, this method is invaluable for characterizing its derivatives, such as amides, imines, or salts formed from the primary amine. bohrium.comnih.gov The analysis would yield:

Unambiguous molecular structure: Confirming the connectivity and substitution pattern.

Precise bond lengths and angles: Providing insight into the electronic structure.

Conformational details: Revealing the orientation of the methanamine side chain relative to the aromatic ring.

Intermolecular interactions: Identifying hydrogen bonds and other packing forces within the crystal lattice.

This technique is considered the gold standard for absolute structure determination in the solid phase. google.com

Chromatographic Methodologies for Separation Science and Purity Assessment in Research Contexts

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity. khanacademy.org High-Performance Liquid Chromatography (HPLC) is the most common quantitative technique for this purpose. vwr.comresearchgate.net

A typical purity assessment would involve a reverse-phase HPLC method. The nitroaromatic chromophore in the molecule allows for sensitive detection using a UV-Vis detector.

Typical HPLC Method Parameters:

Column: C18 (octadecyl-silica) stationary phase.

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). jst.go.jp

Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., ~254 nm or 320 nm).

Quantification: The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is also frequently used as a rapid, qualitative tool to monitor the progress of a reaction by visualizing the disappearance of starting materials and the appearance of the product spot.

Table 4: Representative Data from a Hypothetical HPLC Purity Analysis of this compound

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 2.1 | 15,340 | 0.35 | Impurity A |

| 2 | 4.5 | 4,350,100 | 99.52 | This compound |

| 3 | 5.8 | 5,680 | 0.13 | Impurity B |

| Total | 4,371,120 | 100.00 |

Strategic Role of 2 Methyl 5 Nitrophenyl Methanamine As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

(2-Methyl-5-nitrophenyl)methanamine serves as a valuable starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These structures are of significant interest due to their prevalence in biologically active molecules and functional materials. The primary amine group of the molecule readily participates in cyclization reactions to form various ring systems.

One notable application is in the synthesis of pyrimidine (B1678525) derivatives. For instance, this compound is a key intermediate in the preparation of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine. This compound is a precursor for the synthesis of Imatinib, an important anti-cancer drug. google.comguidechem.com The synthesis involves the reaction of 2-methyl-5-nitrophenyl guanidine (B92328), derived from this compound's aniline (B41778) precursor, with 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one. google.com

Furthermore, the general class of nitrobenzylamines, to which this compound belongs, is utilized in the synthesis of other heterocyclic systems. For example, 2-nitrobenzylamine hydrochloride is a reactant in the synthesis of tetrahydroisoquinolines. fishersci.ca This highlights the potential of this compound to be employed in similar transformations to yield substituted tetrahydroisoquinoline scaffolds. The strategic placement of the methyl and nitro groups on the phenyl ring allows for further functionalization and modulation of the electronic properties of the resulting heterocyclic systems.

The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives also showcases the utility of related building blocks. The reaction of α-haloketones with aminopyridines, followed by multi-step reactions, can lead to complex heterocyclic structures. researchgate.net This suggests that this compound could be incorporated into similar synthetic strategies to generate novel fused heterocyclic systems.

Application in Multi-Step Total Synthesis Strategies of Complex Molecules

The utility of this compound extends to its application as a critical intermediate in the multi-step total synthesis of complex molecules, most notably in the pharmaceutical industry. Its pre-defined pattern of substitution on the aromatic ring makes it an ideal starting point for constructing larger, more intricate molecular frameworks.

A prime example is its role in the synthesis of Imatinib (marketed as Gleevec), a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers. guidechem.comgoogle.com The synthesis of Imatinib involves the coupling of the pyrimidine core, derived from this compound's precursor, with another molecular fragment. google.com The nitro group in the this compound-derived portion is subsequently reduced to an amine, which is then acylated to complete the synthesis of the final drug molecule. This multi-step process underscores the strategic importance of this compound as a key building block that introduces a specific and essential fragment into the final complex structure.

The following table summarizes a key reaction in the synthesis of an Imatinib intermediate starting from a related precursor:

| Reactant 1 | Reactant 2 | Product | Significance |

| 2-methyl-5-nitrophenyl guanidine nitrate | 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one | N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine | Key intermediate in Imatinib synthesis |

Derivatization Studies for Novel Functional Group Introduction and Chemical Diversification

The chemical structure of this compound offers multiple avenues for derivatization, allowing for the introduction of novel functional groups and the creation of a diverse range of chemical entities. researchgate.net The primary amine, the nitro group, and the aromatic ring are all amenable to chemical modification.

The primary amine is a versatile functional group that can be readily alkylated, acylated, or used in reductive amination reactions to introduce a wide variety of substituents. For example, reaction with acyl chlorides or anhydrides would yield the corresponding amides. This process of derivatization is a common strategy in medicinal chemistry to explore structure-activity relationships. researchgate.net

The nitro group is another key site for chemical modification. It can be reduced to an amine group under various conditions, such as catalytic hydrogenation. This resulting aniline derivative can then undergo a plethora of further reactions, including diazotization followed by substitution, or coupling reactions to form azo compounds. The ability to convert the nitro group to an amine significantly expands the chemical space accessible from this starting material.

Furthermore, the aromatic ring itself can be subject to electrophilic aromatic substitution reactions, although the directing effects of the existing methyl and nitro groups would need to be considered. This allows for the introduction of additional functional groups onto the phenyl ring, further diversifying the range of possible derivatives.

The following table provides examples of potential derivatization reactions for this compound:

| Functional Group | Reagent/Reaction Type | Product Functional Group |

| Primary Amine | Acyl chloride | Amide |

| Primary Amine | Aldehyde/Ketone (Reductive Amination) | Secondary or Tertiary Amine |

| Nitro Group | Catalytic Hydrogenation (e.g., H2/Pd) | Primary Amine (Aniline) |

These derivatization studies are crucial for fine-tuning the properties of molecules for various applications, including drug discovery and materials science.

Utility in Scaffold Construction for Advanced Chemical Library Development

This compound is a valuable scaffold for the construction of advanced chemical libraries. Chemical libraries are collections of diverse compounds that are used in high-throughput screening to identify new drug leads and other biologically active molecules. mdpi.com The ability to generate a large number of related but structurally distinct compounds from a common starting material is a cornerstone of modern drug discovery.

The multiple reactive sites on this compound make it an ideal starting point for combinatorial chemistry and parallel synthesis efforts. google.com By systematically varying the substituents at the amine, the nitro group (after reduction), and potentially on the aromatic ring, a large and diverse library of compounds can be generated. For instance, a library of ureas and thioureas can be prepared from the corresponding isocyanate, which can be synthesized from the amine precursor. google.com

The development of such libraries allows for the exploration of a broad chemical space in the search for molecules with desired biological activities. The core structure provided by this compound can be seen as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.

The use of building blocks like this compound is integral to the creation of fragment libraries, which are used in fragment-based drug discovery. thermofisher.com These libraries consist of small, low-molecular-weight compounds that are screened for weak binding to a biological target. Hits from these screens can then be optimized and grown into more potent drug candidates. The structural features of this compound make it and its derivatives suitable candidates for inclusion in such fragment libraries.

Future Research Directions and Emerging Methodologies in 2 Methyl 5 Nitrophenyl Methanamine Chemistry

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to reduce environmental impact and improve process efficiency. The synthesis and transformation of (2-Methyl-5-nitrophenyl)methanamine and its derivatives are ripe for innovation in this area.

Future research will likely focus on replacing conventional, often hazardous, reagents and solvents with more benign alternatives. For instance, the synthesis of Imatinib, an anticancer drug, involves an intermediate, N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, which is derived from a related precursor, 2-methyl-5-nitroaniline. google.comgoogle.comresearchgate.net Traditional syntheses can involve harsh conditions or reagents. google.com Greener approaches, such as those utilizing biocatalytic routes or reducing the use of toxic solvents, are being explored for similar complex syntheses. researchgate.net

Key areas of innovation include:

Solvent-Free and Catalyst-Free Conditions : Research into solvent- and catalyst-free reactions, often facilitated by thermal or microwave-assisted conditions, presents a promising avenue. beilstein-journals.org The synthesis of high-performance polyhexahydrotriazine (PHT) thermosets from building blocks like 4-aminobenzylamine (B48907) has been demonstrated in a solvent-free approach, suggesting that this compound could be used in similar polymerizations without the need for volatile organic solvents. acs.org

Use of Greener Solvents : When solvents are necessary, the focus is shifting to environmentally friendly options. Dimethyl carbonate, for example, has been successfully used as a green solvent and reagent in the preparation of fine chemicals and active pharmaceutical ingredients. unive.it

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of various heterocyclic compounds, offering a greener alternative to conventional heating methods. univpancasila.ac.id This technique could be applied to reactions involving this compound, such as its condensation to form imines or its use in building larger heterocyclic scaffolds.

Atom Economy : Synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) are a central goal of green chemistry. The development of metal-free, oxidative condensation reactions, for example, allows for the construction of N-containing heterocycles from o-aminobenzylamines with atmospheric oxygen as the oxidant, representing a highly atom-economical process. nih.gov

Development of Novel and Highly Efficient Catalytic Systems for Targeted Transformations

The functional groups of this compound, particularly the nitro group, are ideal targets for catalytic transformations. The reduction of the nitro group to an amine is a fundamental step in synthesizing a wide range of valuable compounds, including dyes, pharmaceuticals, and materials precursors. Future research is focused on developing catalysts that are not only highly efficient but also cost-effective, reusable, and selective.

Emerging trends in catalysis applicable to this compound include:

Single-Atom Catalysts : Fe-N-C single-atom catalysts have demonstrated exceptional efficiency in the reduction of nitrophenols, such as 4-nitrophenol, to the corresponding aminophenols. researchgate.net These catalysts, which feature atomically dispersed metal sites, maximize atom utilization and can achieve rapid conversions under mild conditions. researchgate.net Their application to this compound could provide a highly effective method for its selective reduction.

Nanoparticle and Bimetallic Catalysts : Nanomaterials continue to be a major focus of catalyst development. Gold (Au) nanoparticles, for instance, show high efficiency for nitroaromatic reduction. researchgate.net Bimetallic catalysts, such as those combining a noble metal like platinum (Pt) with a more abundant transition metal like iron (Fe), can exhibit synergistic effects that enhance catalytic activity and stability while reducing cost. nih.gov Similarly, catalysts based on nickel (Ni), copper (Cu), and cobalt (Co) nanoparticles have proven effective for nitrophenol reduction and are easily recyclable, particularly when supported on magnetic materials. nih.govrsc.org

Molecular Iron Catalysts : Well-defined molecular iron complexes, such as iron(salen), have emerged as powerful catalysts for the reductive functionalization of nitro compounds. acs.org These systems can operate under mild conditions and exhibit chemoselectivity, for example, reducing a nitro group while leaving a carbonyl group intact. acs.org Mechanistic studies, including kinetics and quantum chemistry, are helping to elucidate the reaction pathways, which involve key intermediates like on-cycle iron hydrides. acs.org

The table below summarizes various catalytic systems used for the reduction of related nitroaromatic compounds, highlighting their potential applicability to this compound.

Advanced Computational Modeling for Predictive Chemical Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reactions before their physical synthesis. For this compound, computational modeling offers a powerful approach to explore its potential and design derivatives with tailored functionalities.

Key computational methodologies include:

Density Functional Theory (DFT) : DFT calculations are widely used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netbohrium.com For nitrophenyl derivatives, DFT can predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which indicate a molecule's susceptibility to electrophilic or nucleophilic attack. researchgate.net Molecular electrostatic potential (MEP) maps can visualize charge distributions and predict sites for intermolecular interactions. bohrium.com Such studies can guide the design of new reactions and supramolecular assemblies involving this compound.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a statistical correlation between the chemical structure of a series of compounds and their biological activity. ijpbs.com For nitrophenyl derivatives, QSAR studies have been used to develop models that predict their inhibitory activity against enzymes like aldose reductase. ijpbs.com By applying these methods, researchers can design novel derivatives of this compound with enhanced potential as therapeutic agents.

Time-Dependent DFT (TD-DFT) : This method is used to compute the electronic absorption spectra of molecules, providing insights into their optical properties. bohrium.com For designing new dyes or optical materials based on the this compound scaffold, TD-DFT can predict their color and photostability.

Molecular Docking and Dynamics : These simulation techniques are crucial in drug discovery for predicting how a ligand binds to a protein's active site. nih.gov Following the design of novel derivatives using QSAR, molecular docking can assess their binding affinity and mode of interaction with a biological target, helping to prioritize candidates for synthesis and testing. nih.gov

Exploration of New Synthetic Utilities in Advanced Materials Science Research and Supramolecular Chemistry

The unique trifunctional nature of this compound makes it an attractive synthon for constructing complex molecular architectures, including advanced polymers and supramolecular assemblies.

Building Block for Advanced Polymers : The aminobenzylamine moiety is a valuable precursor for high-performance polymers. For example, 4-aminobenzylamine is used in the solvent-free synthesis of polyhexahydrotriazine (PHT) thermosets, materials known for their excellent thermal and mechanical properties. acs.org Similarly, the difference in nucleophilicity between the aromatic and aliphatic amines in p-aminobenzylamine allows for its use in the convergent synthesis of dendrimers. researchgate.net this compound could be employed in analogous strategies to create novel polymers and dendrimers, with the nitro group available for post-polymerization modification or to impart specific properties to the final material.

Synthon for Supramolecular Chemistry : Non-covalent interactions are the driving force behind supramolecular assembly. The nitro group is a well-known participant in such interactions, particularly through C–H···O hydrogen bonding, which can direct the formation of specific crystal packing and inclusion lattices. acs.orgnih.gov The presence of both hydrogen bond donors (the amine) and acceptors (the nitro group) in this compound provides a powerful toolkit for designing self-assembling systems. These could include functional materials like supramolecular gels or liquid crystals, where the molecular arrangement is precisely controlled by these weak interactions. rsc.org

Functional Materials : The incorporation of nitroaromatic units into larger structures is a known strategy for creating materials with interesting optoelectronic properties. rsc.org The nitro group is strongly electron-withdrawing, which can influence the electronic characteristics of a molecule, making it useful in the design of nonlinear optical (NLO) materials or as a component in charge-transfer complexes. acs.org The exploration of this compound as a precursor for such advanced functional materials is a promising direction for future research.

Table of Compounds

Q & A

Q. Basic

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the aromatic substitution pattern (e.g., deshielded protons adjacent to nitro and methyl groups).

- FT-IR : Identify N-H stretching (~3300 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹).

- Crystallography : Use single-crystal X-ray diffraction with programs like SHELX or WinGX for structure refinement. Anisotropic displacement parameters and hydrogen bonding networks (e.g., N-H···O interactions) should be analyzed to validate molecular geometry .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

- Storage : Keep in amber glass bottles at 2–8°C to prevent degradation.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Emergency showers/eyewash stations must be accessible .

How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Q. Advanced

- Twinned Data Analysis : For ambiguous electron density maps, use SHELXD or SIR to test for twinning. Adjust the HKLF 5 format in SHELXL for refinement.

- Hydrogen Bonding Validation : Apply graph-set analysis (e.g., Etter’s formalism) to distinguish genuine intermolecular interactions from crystallographic artifacts. Discrepancies in bond lengths/angles may indicate disordered solvent molecules requiring PLATON/SQUEEZE treatment .

What computational methods predict the reactivity and electronic properties of this compound?

Q. Advanced

- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. The nitro group’s electron-withdrawing effect lowers HOMO energy, influencing nucleophilic attack sites.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study conformational stability. Free energy landscapes can reveal preferred tautomeric forms .

How should bioactivity assays for this compound derivatives be designed to ensure reproducibility?

Q. Advanced

- Dose-Response Experiments : Use 5–7 concentrations in triplicate to calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., cisplatin for cytotoxicity).

- Molecular Docking : Perform blind docking with AutoDock Vina against target proteins (e.g., kinases) using Lamarckian genetic algorithms. Validate poses with MD simulations and MM-GBSA binding energy calculations.

- Data Normalization : Account for batch effects using Z-score normalization or internal standards (e.g., β-actin in Western blots) .

How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

Q. Advanced

- Steric Effects : The 2-methyl group hinders electrophilic substitution at the ortho position, directing reactions (e.g., acylation) to the para position relative to the nitro group.

- Electronic Effects : The nitro group deactivates the ring, favoring nucleophilic aromatic substitution under harsh conditions (e.g., NH₃/EtOH at 150°C). Hammett σ⁺ constants can quantify substituent effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.